Tofisopam acts as a ligand, meaning it binds to specific sites on proteins. In the central nervous system, Tofisopam binds to the GABAA receptor benzodiazepine modulatory site []. GABAA receptors are crucial components of inhibitory neurotransmission, the process by which neurons decrease the activity of other neurons. Benzodiazepines, a class of medications that includes Tofisopam, are known to enhance the effects of the neurotransmitter GABA (gamma-aminobutyric acid) []. By interacting with the GABAA receptor, Tofisopam offers a valuable tool for researchers to study the function of these receptors and the mechanisms by which drugs like benzodiazepines produce their effects. This research can inform the development of new therapeutic agents targeting the GABAA receptor system for various neurological conditions.
Tofisopam, also known by its synonyms Emandaxin and Grandaxin, is a 2,3-benzodiazepine compound with the chemical formula and a molar mass of approximately 382.46 g/mol. Unlike traditional benzodiazepines that typically exhibit sedative and anticonvulsant properties, tofisopam is primarily recognized for its anxiolytic effects without causing sedation, muscle relaxation, or amnesia . It is marketed in several European countries for the treatment of anxiety and alcohol withdrawal symptoms, typically administered in doses ranging from 50 to 300 mg per day .
Synthesis Reactions:
Tofisopam exhibits unique biological activity primarily as an anxiolytic agent. Its mechanism of action involves enhancing the effects of other ligands rather than directly binding to GABA receptors, akin to barbiturates . It has been shown to enhance the anticonvulsant effects of classical benzodiazepines like diazepam but does not independently exhibit anticonvulsant properties .
Additionally, tofisopam has been identified as an inhibitor of the liver enzyme CYP3A4, raising concerns about potential drug interactions with other medications metabolized by this pathway .
Tofisopam can be synthesized through various methods, including:
Tofisopam is primarily used in clinical settings for:
Research indicates that tofisopam can interact with various medications due to its inhibition of CYP3A4. This interaction may lead to increased plasma levels of drugs that are substrates for this enzyme, potentially causing adverse effects or therapeutic failures . Careful monitoring is recommended when prescribing tofisopam alongside other medications metabolized by CYP3A4.
Tofisopam shares structural similarities with other benzodiazepines but is distinct in its pharmacological profile. Here are some similar compounds:
Compound Name | Type | Key Properties |
---|---|---|
Diazepam | 1,4-benzodiazepine | Sedative, muscle relaxant, anticonvulsant |
Alprazolam | 1,4-benzodiazepine | Anxiolytic with sedative effects |
Clonazepam | 1,4-benzodiazepine | Anticonvulsant and anxiolytic |
Midazolam | 1,4-benzodiazepine | Short-acting sedative |
Uniqueness of Tofisopam:
Tofisopam possesses the molecular formula C₂₂H₂₆N₂O₄, corresponding to a molecular weight of 382.45 g/mol. This formula reflects the compound’s complex heterocyclic framework, which incorporates four oxygen atoms and two nitrogen atoms within its benzodiazepine core. The molecular weight has been experimentally verified through mass spectrometry, with prominent ion peaks observed at m/z 298, 313, and 383 in electrospray ionization (ESI) spectra.
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₆N₂O₄ | |
Molecular Weight | 382.45 g/mol | |
CAS Registry Number | 22345-47-7 | |
IUPAC Name | 1-(3,4-Dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |
The defining feature of tofisopam is its 2,3-benzodiazepine core, a seven-membered ring system fused to a benzene moiety. This contrasts with conventional anxiolytic benzodiazepines, which typically exhibit 1,4- or 1,5-ring substitutions. The nitrogen atoms at positions 2 and 3 create a unique electronic environment that influences the compound’s receptor-binding affinity and metabolic stability.
The three-dimensional structure has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, with key NOE correlations observed between the ethyl side chain and adjacent methoxy protons.
Tofisopam exhibits a sharp melting point at 157°C, indicative of high crystalline purity. This property facilitates its formulation into solid dosage forms while requiring careful temperature control during manufacturing processes.
While explicit solubility data remain limited in public literature, structural analogs suggest:
Stability studies using reversed-phase high-performance liquid chromatography (RP-HPLC) demonstrate:
Property | Value/Characteristic | Source |
---|---|---|
Melting Point | 157°C | |
λₘₐₓ (UV-Vis) | 310 nm (in methanol) | |
Recommended Storage | 2–8°C, protected from light | |
HPLC Retention Time | 3.32 minutes (C18 column) |
Tofisopam exhibits its primary pharmacological activity through selective inhibition of specific phosphodiesterase isoenzymes, demonstrating a unique mechanism of action that distinguishes it from classical benzodiazepines [1] [2]. Research has established that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases with highest affinity to phosphodiesterase-4A1 (0.42 μM), followed by phosphodiesterase-10A1 (0.92 μM), phosphodiesterase-3 (1.98 μM), and phosphodiesterase-2A3 (2.11 μM) [1] [2] [3].
The selective inhibition of phosphodiesterase-4A1 represents the primary mechanism underlying tofisopam's therapeutic effects. Phosphodiesterase-4 isoenzymes are the predominant cyclic adenosine monophosphate-hydrolyzing enzymes in the immune system and central nervous system [1] [4]. By inhibiting phosphodiesterase-4A1, tofisopam prevents the breakdown of cyclic adenosine monophosphate, leading to increased intracellular levels of this critical second messenger [1] [4]. This elevation in cyclic adenosine monophosphate levels subsequently activates protein kinase A signaling pathways, ultimately leading to phosphorylation of the transcription factor cyclic adenosine monophosphate response element binding protein [4].
The inhibition of phosphodiesterase-10A1 by tofisopam represents a particularly significant mechanism for its antipsychotic properties. Phosphodiesterase-10 is highly expressed in the striatum and related brain regions, with its distribution largely overlapping with the girisopam binding sites that have been identified as therapeutic targets for 2,3-benzodiazepines [1] [5]. The selective inhibition of phosphodiesterase-10A1 is considered a promising target for antipsychotic activity, particularly for addressing negative symptoms of psychosis [1] [2].
The combined partial inhibition of phosphodiesterase-4 and phosphodiesterase-10, along with phosphodiesterase-2, represents the underlying mechanism for tofisopam's unique therapeutic profile [1] [2]. This multi-target approach provides distinct advantages over selective phosphodiesterase inhibitors, particularly in preventing dose-limiting side effects such as emesis that are commonly induced by selective phosphodiesterase-4 inhibition [1] [6]. The dual or triple inhibition of phosphodiesterase isoenzymes creates additive or synergistic effects that result in therapeutic activity with a more favorable safety profile [1] [2].
Phosphodiesterase-2A3 and phosphodiesterase-3 inhibition by tofisopam contribute to its neurochemical effects through modulation of both cyclic adenosine monophosphate and cyclic guanosine monophosphate signaling pathways [1] [4]. Phosphodiesterase-2A3 is involved in neuronal signaling regulation, while phosphodiesterase-3 is known to affect cardiac contractility by increasing intracellular levels of cyclic adenosine monophosphate [1].
Table 1: Tofisopam Phosphodiesterase Inhibition Profile | |||
---|---|---|---|
PDE Isoenzyme | Affinity (μM) | Inhibition Type | Functional Impact |
PDE-4A1 | 0.42 | Highest affinity | Primary target, anti-inflammatory, antidepressant effects |
PDE-10A1 | 0.92 | High affinity | Antipsychotic activity, negative symptoms |
PDE-3 | 1.98 | Moderate affinity | Cardiac contractility modulation |
PDE-2A3 | 2.11 | Moderate affinity | Neuronal signaling regulation |
Tofisopam demonstrates a fundamentally different mechanism of action compared to classical 1,4-benzodiazepines, primarily characterized by its absence of binding to gamma-aminobutyric acid receptors [1] [7] [2]. Unlike traditional benzodiazepines that exert their effects through direct binding to the benzodiazepine binding site of the gamma-aminobutyric acid receptor, tofisopam does not bind to either the 1,4-benzodiazepine binding sites or the gamma-aminobutyric acid receptors themselves [7] [2] [8].
This mechanistic distinction is attributed to the structural differences between tofisopam and classical benzodiazepines. Tofisopam belongs to the 2,3-benzodiazepine class, where the nitrogen atoms are positioned at the 2,3-vicinal positions, contrasting with the 1,4-positioning found in classical benzodiazepines [7] [9]. This spatial reorganization of nitrogen atoms fundamentally alters the compound's pharmacokinetic and pharmacodynamic properties, resulting in a unique pharmacological profile [9].
Despite not binding directly to gamma-aminobutyric acid receptors, tofisopam demonstrates an indirect modulatory effect on gamma-aminobutyric acid neurotransmission. Research has shown that tofisopam enhances the binding of benzodiazepines and muscimol to their respective binding sites, suggesting an allosteric modulation of gamma-aminobutyric acid receptor function [7] [10]. This enhancement occurs through a mechanism that differs from direct receptor binding, potentially involving downstream signaling pathways activated by phosphodiesterase inhibition [7].
The pharmacological profile resulting from this mechanistic distinction is markedly different from classical benzodiazepines. While classical 1,4-benzodiazepines produce pronounced sedative, muscle relaxant, and anticonvulsant effects through gamma-aminobutyric acid receptor potentiation, tofisopam exhibits minimal sedative effects and lacks appreciable muscle relaxant and anticonvulsant properties [7] [9]. Tofisopam produces sedation only at higher doses and does not induce sleep even at subtoxic doses [7].
The absence of direct gamma-aminobutyric acid receptor binding also contributes to tofisopam's reduced potential for tolerance development and dependence. Unlike classical benzodiazepines, tolerance to tofisopam has not been reported even after repeated administration [7] [9]. This characteristic, combined with its unique mechanism of action, provides significant therapeutic advantages in long-term treatment scenarios.
Furthermore, the mechanism distinction extends to tofisopam's cognitive effects. While classical benzodiazepines are associated with cognitive impairment and psychomotor dysfunction, tofisopam has been shown to have minimal cognitive dysfunction and may even exhibit mild cognitive stimulatory effects [9]. This profile makes tofisopam particularly suitable for patients requiring anxiolytic therapy without the cognitive burden associated with traditional benzodiazepines.
Table 2: Mechanism Distinction Between Tofisopam and Classical Benzodiazepines | ||
---|---|---|
Characteristic | Tofisopam (2,3-benzodiazepine) | Classical 1,4-benzodiazepines |
GABA-A receptor binding | No direct binding | Direct binding and potentiation |
Benzodiazepine receptor binding | No binding | High affinity binding |
Primary mechanism | PDE inhibition | GABA-A receptor modulation |
Sedative effects | Minimal/absent | Pronounced |
Muscle relaxant effects | Minimal/absent | Pronounced |
Anticonvulsant effects | Minimal/absent | Pronounced |
Anxiolytic effects | Present | Present |
Antipsychotic effects | Present | Absent |
The anxiolytic and antipsychotic effects of tofisopam are mediated through complex neurochemical mechanisms that involve multiple neurotransmitter systems and specific brain regions, particularly the striatum [1] [11] [12]. The neurochemical basis of these effects is fundamentally linked to tofisopam's ability to modulate cyclic nucleotide signaling pathways through phosphodiesterase inhibition, which subsequently affects various neurotransmitter systems [1] [4].
The anxiolytic effects of tofisopam are mediated through multiple neurochemical pathways. Research has demonstrated that tofisopam's antidepressant-like and anxiolytic activities are mediated by the serotonergic, catecholaminergic, and opioidergic systems [12]. The compound's ability to increase cyclic adenosine monophosphate levels through phosphodiesterase-4 inhibition leads to enhanced protein kinase A activity, which subsequently affects the phosphorylation of various downstream targets including the cyclic adenosine monophosphate response element binding protein [4]. This signaling cascade contributes to long-term neuroplasticity changes that underlie the therapeutic effects.
The striatal activity of tofisopam represents a crucial component of its neurochemical mechanism. The compound exhibits specific binding to striatal regions, particularly through its interaction with girisopam binding sites that are highly concentrated in the striatum and related brain regions [1] [5] [13]. These binding sites have been identified as a novel class of recognition sites for 2,3-benzodiazepines, with tofisopam and related compounds showing high affinity binding in the striatum [5] [13]. The distribution of these binding sites largely overlaps with the distribution of phosphodiesterase-10 isoenzymes, suggesting a mechanistic link between the two systems [1].
The antipsychotic effects of tofisopam are particularly notable for their effectiveness against negative symptoms of psychosis. Research has shown that tofisopam can ameliorate dizocilpine-induced prolongation of immobility, which is considered a model of negative symptoms of psychosis [1] [2]. This effect is mediated through the combined inhibition of phosphodiesterase-4 and phosphodiesterase-10, with phosphodiesterase-10 being recognized as a promising target for antipsychotic activity [1] [2].
The dopaminergic system plays a central role in tofisopam's antipsychotic effects. Tofisopam has been shown to have mixed dopamine agonist and antagonist properties, with the compound inducing an acute increase in the sensitivity of central dopaminergic receptors [7] [11]. This effect can be prevented by pretreatment with lithium, suggesting that tofisopam's dopaminergic effects involve modulation of receptor sensitivity rather than direct receptor binding [11]. The compound enhances the behavioral actions of various dopaminergic drugs, including both direct agonists like apomorphine and indirect agonists like amphetamine and amineptine [11].
The neurochemical basis of tofisopam's effects also involves modulation of cyclic guanosine monophosphate signaling through phosphodiesterase-2 and phosphodiesterase-3 inhibition [1] [4]. This dual cyclic nucleotide modulation creates a unique neurochemical profile that contributes to both anxiolytic and antipsychotic effects. The increase in cyclic guanosine monophosphate levels activates protein kinase G signaling pathways, leading to smooth muscle relaxation and neuroprotective effects [4].
The striatal localization of tofisopam's effects is particularly relevant for its antipsychotic properties, as the striatum is a key brain region involved in motor control and dopaminergic signaling [14] [15]. The specific binding to striatal regions, combined with the modulation of dopaminergic neurotransmission, contributes to tofisopam's ability to address both positive and negative symptoms of psychosis while maintaining a favorable side effect profile compared to traditional antipsychotics [1] [2].
Table 3: Neurochemical Basis of Tofisopam's Anxiolytic and Antipsychotic Effects | ||
---|---|---|
Neurochemical System | Effect/Modulation | Therapeutic Relevance |
Cyclic AMP (cAMP) | Increased levels via PDE-4 inhibition | Anti-inflammatory, antidepressant effects |
Cyclic GMP (cGMP) | Increased levels via PDE-2/3 inhibition | Neuroprotective, anxiolytic effects |
Dopaminergic system | Enhanced receptor sensitivity | Antipsychotic activity |
Striatal activity | Specific binding to striatal regions | Motor function modulation |
Girisopam binding sites | High affinity binding in striatum | Anxiolytic without sedation |
Protein kinase A (PKA) | Enhanced activity through cAMP elevation | Memory and learning enhancement |
Protein kinase G (PKG) | Enhanced activity through cGMP elevation | Smooth muscle relaxation |
CREB signaling | Increased phosphorylation and transcription | Long-term neuroplasticity |
Irritant;Environmental Hazard